Steric Influence on Buchwald-Hartwig Amination Coupling Efficiency
In Pd-catalyzed Buchwald-Hartwig aminations, the steric environment at the C7 position of bromoindoles significantly impacts reaction efficiency. The 7-bromo isomer required overnight reflux for complete conversion, whereas 5- and 6-bromoindoles reacted more rapidly under identical conditions [1]. This steric differentiation is critical for planning synthetic sequences.
| Evidence Dimension | Reaction time for complete conversion in Buchwald-Hartwig amination |
|---|---|
| Target Compound Data | Incomplete reaction after standard heating; required overnight reflux |
| Comparator Or Baseline | 5-bromoindole and 6-bromoindole (reaction complete under standard heating) |
| Quantified Difference | Qualitative rate difference: 7-bromo < 5-bromo ≈ 6-bromo |
| Conditions | Pd(OAc)2, BrettPhos, K2CO3, tBuOH, reflux |
Why This Matters
This informs chemists to anticipate longer reaction times or modified conditions when using 7-bromo-1H-indol-3-amine in Pd-catalyzed aminations, affecting process optimization and procurement timing.
- [1] Eurtivong, C., Reynisdóttir, S. B., Kuczak, A., Gaefke, L., Kupczyk, P., & Olsson, L. (2022). Diindolylamine Preparation and Stability Investigations. ACS Omega, 7(6), 5197–5205. View Source
